molecular formula C27H52NO8P B1262362 1-hexadecanoyl-2-(2E-propionyl)-sn-glycero-3-phosphocholine

1-hexadecanoyl-2-(2E-propionyl)-sn-glycero-3-phosphocholine

Cat. No. B1262362
M. Wt: 549.7 g/mol
InChI Key: ABBJFAPTMAEFAL-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PC(16:0/3:1) is a phosphatidylcholine 19:1.

Scientific Research Applications

Micellar Concentration Studies

  • Critical Micellar Concentration : Research on compounds similar to 1-hexadecanoyl-2-(2E-propionyl)-sn-glycero-3-phosphocholine, such as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine, has focused on determining their critical micellar concentrations. These studies are important for understanding the physical chemical characteristics and the biological activities of these compounds, particularly at the molar concentrations used in biological studies (Kramp et al., 1984).

Synthesis and Biological Studies

  • Synthesis for Biological and Toxicological Studies : The synthesis of arsenic-containing phosphatidylcholines, which include derivatives of 1-hexadecanoyl-sn-glycero-3-phosphocholine, has been developed to study the biological and toxicological properties of arsenolipids in food (Guttenberger et al., 2017).
  • Enzymatic Synthesis : The enzymatic synthesis of compounds like 1-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine has been explored. This is significant for understanding the biochemical pathways and mechanisms involved in the generation of these lipids in biological systems (Wykle et al., 1980).

Physical and Chemical Properties

  • Platelet-Stimulating and Membranolytic Properties : Studies have evaluated the platelet-aggregatory and membranolytic properties of analogs of 1-hexadecanoyl-sn-glycero-3-phosphocholine, contributing to our understanding of their biological effects at the cellular level (Ostermann et al., 1985).
  • Comparison with Acyl-Thioester Substrates : Comparisons of acyl-oxyester and acyl-thioester substrates, including those similar to 1-hexadecanoyl-sn-glycero-3-phosphocholine, provide insights into the enzymatic processing of these compounds and their structural and functional implications (Aarsman & Van den bosch, 1979).

Applications in Biochemical Studies

  • Study of Ether Analogs in Liposomes : The synthesis of novel analogs of phosphatidylcholine, including 1-hexadecanoyl-sn-glycero-3-phosphocholine, has been conducted to study their role in the capture and lysis of liposomes in vivo, which is crucial for understanding cellular interactions and drug delivery mechanisms (Agarwal et al., 1984).

properties

Product Name

1-hexadecanoyl-2-(2E-propionyl)-sn-glycero-3-phosphocholine

Molecular Formula

C27H52NO8P

Molecular Weight

549.7 g/mol

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-prop-2-enoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C27H52NO8P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-27(30)33-23-25(36-26(29)7-2)24-35-37(31,32)34-22-21-28(3,4)5/h7,25H,2,6,8-24H2,1,3-5H3/t25-/m1/s1

InChI Key

ABBJFAPTMAEFAL-RUZDIDTESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C=C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C=C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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